6-Methyl-8-nitrophenanthridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-8-nitrophenanthridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c1-9-13-8-10(16(17)18)6-7-11(13)12-4-2-3-5-14(12)15-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAMGXAJKCCOQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302919 | |
| Record name | 6-methyl-8-nitrophenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51381-78-3 | |
| Record name | NSC155218 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155218 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-methyl-8-nitrophenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Mechanistic Investigations Pertaining to 6 Methyl 8 Nitrophenanthridine
Mechanistic Pathways of C-C and C-N Bond Formations in Phenanthridine (B189435) Annulation
The construction of the phenanthridine ring system fundamentally relies on the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds to fuse a third ring onto a biphenyl (B1667301) or related precursor. Transition metal-catalyzed reactions, particularly those employing palladium, are prominent in achieving this transformation through annulation strategies.
One-pot syntheses involving dual C-H activation have been developed for phenanthridinones, which are structurally related to phenanthridines. In these reactions, a palladium catalyst facilitates the sequential formation of C-C and C-N bonds. For instance, the reaction of N-methoxybenzamides with aryl iodides, catalyzed by palladium acetate, proceeds through an initial C-H activation to form a five-membered palladacycle. This intermediate then undergoes further reactions leading to the final tricyclic product. wikipedia.org
Aryne-mediated reactions provide another powerful route for the simultaneous formation of C-C and C-N bonds in a single step. This approach, used for synthesizing N-substituted phenanthridinones, involves the palladium-catalyzed annulation of substituted o-halobenzamides. nih.gov The mechanism is proposed to involve the generation of a reactive aryne intermediate, which then undergoes insertion into a Pd(II)-C bond to form the C-C bond, followed by reductive elimination to forge the C-N bond and regenerate the Pd(0) catalyst. nih.gov
Domino reactions, such as the aerobic, ligand-free Suzuki coupling–Michael addition, also exemplify efficient C-C and C-N bond formation sequences. In this method, palladium nanoparticles, generated in situ, catalyze the initial Suzuki coupling, which is then followed by an intramolecular condensation or Michael addition to complete the phenanthridine ring system. acs.orgresearchgate.net
| Reaction Type | Catalyst/Mediator | Key Mechanistic Steps | Bonds Formed |
| Dual C-H Activation | Palladium Acetate | C-H activation, palladacycle formation, C-C/C-N coupling | C-C, C-N |
| Aryne-Mediated Annulation | Palladium Catalyst | Aryne formation, insertion into Pd-C bond, reductive elimination | C-C, C-N |
| Suzuki Coupling-Condensation | Pd(OAc)2 / Pd(PPh3)4 | Suzuki coupling to form a biphenyl intermediate, intramolecular cyclization/condensation | C-C, C-N |
Role of Radical Intermediates in 6-Methyl-8-nitrophenanthridine Formation
Radical-based syntheses offer an alternative to transition metal-catalyzed methods, often proceeding under mild conditions. acs.org The formation of the phenanthridine core can be achieved through radical cyclization pathways.
A notable example is the transition-metal-free synthesis of 6-trichloromethylphenanthridines from 2-isocyanobiphenyls and carbon tetrachloride, promoted by benzoyl peroxide (BPO). nih.gov The proposed mechanism for this reaction is initiated by the thermal decomposition of BPO to generate phenyl radicals, which then abstract a chlorine atom from CCl₄ to produce the key trichloromethyl radical (•CCl₃). This radical adds to the isocyanide carbon of the 2-isocyanobiphenyl. The resulting imidoyl radical undergoes a 6-endo-trig intramolecular homolytic aromatic substitution (HAS) onto the adjacent phenyl ring to form a stabilized cyclohexadienyl radical. The final phenanthridine product is formed through rearomatization via hydrogen abstraction. nih.gov
Photochemical methods also serve as a viable route for generating radical intermediates in phenanthridine synthesis. nih.gov UV irradiation can initiate the cyclization of appropriately substituted precursors, providing a metal-free pathway to the phenanthridine skeleton. acs.org These radical routes are advantageous due to their typically mild reaction conditions and tolerance of various functional groups. acs.org
Understanding Nitrene and Nitrenoid Pathways in Phenanthridine Derivatization
Nitrenes and their metal-stabilized counterparts, nitrenoids, are highly reactive intermediates that can be harnessed for C-N bond formation. While less common than palladium-catalyzed or radical pathways, nitrenoid intermediates have been implicated in novel synthetic routes to phenanthridines.
One such method involves the reaction of oximes with Grignard reagents, which proceeds via a proposed ring-expansion of a magnesium-coordinated nitrenoid. researchgate.net In this pathway, the oxime reacts with the Grignard reagent, and the resulting intermediate is believed to form a nitrenoid-like species coordinated to magnesium. This species then undergoes a ring-expansion sequence to yield the phenanthridine product. This approach represents a unique strategy for constructing the heterocyclic core. researchgate.net
More broadly, transition metal-mediated nitrene C-H insertion is a powerful tool for creating C-N bonds. wikipedia.orgillinois.edu Catalysts based on rhodium and other metals can react with precursors like sulfamate esters to generate metal-nitrene species. These reactive intermediates can then insert into C-H bonds in either an intra- or intermolecular fashion. While often applied to the synthesis of other nitrogen heterocycles like oxazolidinones, the fundamental principle of catalytic nitrene insertion represents a potential, albeit less explored, mechanistic pathway for the final cyclization step in forming phenanthridine derivatives. wikipedia.orgillinois.edu
Influence of Solvent and Reaction Conditions on Reaction Outcomes and Selectivity
The outcome and selectivity of phenanthridine synthesis are highly dependent on the chosen reaction conditions, including the solvent, catalyst, base, and temperature. The selection of these parameters can dramatically affect reaction rates and product yields. mdpi.com
In many palladium-catalyzed coupling reactions for phenanthridine synthesis, polar aprotic solvents have been shown to be beneficial. Solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and acetonitrile can have a favorable impact on the reaction, likely due to their ability to dissolve the various reagents and stabilize charged intermediates in the catalytic cycle. researchgate.netacs.org
The choice of catalyst and base is also critical. In Suzuki coupling-based routes, palladium(II) acetate (Pd(OAc)₂) has been identified as a highly effective catalyst, leading to near-quantitative formation of phenanthridine under optimized conditions. acs.org The base used, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), plays a crucial role in the transmetalation step of the Suzuki cycle. acs.orgresearchgate.net The table below summarizes conditions for various phenanthridine synthesis methods, illustrating the impact of these parameters.
| Reaction | Catalyst | Base | Solvent | Temperature | Yield | Reference |
| Suzuki Coupling/Condensation | Pd(OAc)₂ | K₃PO₄ | H₂O | 100 °C | 95% | acs.org |
| Annulation of Imidoyl-selenides | Pd(0) | - | DMF | 100 °C | 50-90% | acs.org |
| Annulation of o-bromobenzamides | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | DMF | 120 °C | 59-88% | nih.gov |
| Radical Cyclization | Benzoyl Peroxide (Initiator) | - | CCl₄ | 90 °C | High | nih.gov |
Stereochemical Considerations in the Synthesis of Substituted Phenanthridines
While this compound itself is an achiral, aromatic molecule, the synthesis of substituted phenanthridine derivatives often involves intermediates or analogues where stereochemistry is a critical consideration. The development of stereoselective methods allows for the synthesis of chiral phenanthridine-based structures, which is of great importance for pharmaceutical applications.
Significant progress has been made in the enantioselective synthesis of phenanthridinone derivatives featuring an all-carbon quaternary stereocenter. One successful approach utilizes a Birch-Heck reaction sequence. This multi-step process involves creating a prochiral intermediate that then undergoes a desymmetrizing, enantioselective intramolecular Mizoroki-Heck reaction catalyzed by a chiral palladium complex to build the phenanthridinone core with high enantioselectivity. nih.gov
For the synthesis of non-aromatic, chiral hydrophenanthridines, a one-pot, two-step aza-Michael/Michael/Michael process has been developed. nih.govacs.orgacs.org This cascade reaction, promoted sequentially by a bifunctional squaramide catalyst and a diamine, constructs the complex tricyclic system with high diastereoselectivity and enantioselectivity (83–99% ee). nih.govacs.orgacs.org This method efficiently generates four consecutive chiral centers, including one quaternary center, demonstrating a high level of stereochemical control in building the saturated phenanthridine framework. acs.org These examples highlight that while the final aromatic target may be achiral, controlling the stereochemistry of precursors is a key aspect of modern synthetic strategies in this chemical class.
Derivatization and Functionalization of 6 Methyl 8 Nitrophenanthridine
Regioselective Functionalization of the Phenanthridine (B189435) Nucleus bearing Methyl and Nitro Groups
The phenanthridine core itself exhibits a complex reactivity pattern towards electrophilic substitution. Studies on the parent phenanthridine have shown that nitration yields a mixture of products, including 1-, 2-, 3-, 4-, 8-, and 10-nitrophenanthridines, while bromination tends to favor the 10-, 4-, and 2-positions. researchgate.net The presence of both an activating methyl group and a deactivating nitro group on the 6-methyl-8-nitrophenanthridine ring introduces a layer of complexity and control over subsequent functionalization.
The directing effects of these substituents are well-established in aromatic chemistry. chemistrytalk.orgwikipedia.org The methyl group at the 6-position is an activating group, directing incoming electrophiles to the ortho and para positions relative to it. Conversely, the nitro group at the 8-position is a strong deactivating group, directing electrophiles to the meta position. organicchemistrytutor.comlibretexts.org The interplay of these competing effects governs the regioselectivity of further substitutions.
For electrophilic aromatic substitution on this compound, the potential sites of reaction are influenced by the combined directing effects of the existing substituents. The table below outlines the predicted directing influence of the methyl and nitro groups on the available positions of the phenanthridine nucleus.
| Position | Influence of 6-Methyl Group (Activating, o,p-directing) | Influence of 8-Nitro Group (Deactivating, m-directing) | Combined Effect Prediction |
|---|---|---|---|
| 1 | - | ortho (deactivated) | Deactivated |
| 2 | - | para (deactivated) | Deactivated |
| 3 | - | - | Less likely |
| 4 | - | - | Less likely |
| 5 | ortho (activated) | - | Activated, but sterically hindered |
| 7 | ortho (activated) | ortho (deactivated) | Moderately activated |
| 9 | - | ortho (deactivated) | Deactivated |
| 10 | - | para (deactivated) | Deactivated |
Based on these general principles, electrophilic attack is most likely to occur at positions activated by the methyl group and not strongly deactivated by the nitro group. The position ortho to the methyl group (position 7) is a probable site for substitution, although it is also ortho to the deactivating nitro group, which would temper its reactivity. Position 5, also ortho to the methyl group, is another potential site, though it may be subject to steric hindrance.
Transformations of the Nitro Group: Reduction to Amine and Further Functionalization
The nitro group at the 8-position is a versatile functional handle that can be readily transformed into other functionalities, most notably an amino group. The reduction of aromatic nitro compounds is a fundamental reaction in organic synthesis.
The reduction of the 8-nitro group in this compound to 6-methylphenanthridin-8-amine (B3161764) can be achieved using various reducing agents. Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or the use of metals in acidic media (e.g., tin or iron in hydrochloric acid). nih.gov
The resulting 8-aminophenanthridine derivative is a valuable intermediate for further derivatization. The primary amino group can undergo a range of reactions, such as diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents (e.g., halides, cyano, hydroxyl). It can also be acylated, alkylated, or used in coupling reactions to construct more complex molecules.
Reactions at the Methyl Group: Side-Chain Modifications
The methyl group at the 6-position is not merely a directing group but also a site for chemical modification. The benzylic position of the methyl group, being adjacent to the aromatic phenanthridine ring, exhibits enhanced reactivity.
Side-chain halogenation, particularly bromination, can be selectively achieved at the benzylic position using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or UV light. youtube.comlibretexts.org This reaction would yield 6-(bromomethyl)-8-nitrophenanthridine, a versatile intermediate for nucleophilic substitution reactions.
Furthermore, the methyl group can be oxidized to a carboxylic acid. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can convert the methyl group to a carboxyl group, yielding 8-nitrophenanthridine-6-carboxylic acid. This transformation provides another avenue for derivatization, for instance, through esterification or amidation of the carboxylic acid.
Electrophilic and Nucleophilic Aromatic Substitution Reactions on this compound
As discussed in section 4.1, the regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the methyl and nitro groups. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation are expected to follow the predicted patterns of reactivity. masterorganicchemistry.commasterorganicchemistry.com For instance, further nitration would likely introduce a second nitro group at a position directed by both existing substituents, if a suitable position is available and not overly deactivated.
Nucleophilic aromatic substitution (SNAr) is also a plausible reaction pathway for suitably substituted this compound derivatives. wikipedia.orglibretexts.org The presence of the strongly electron-withdrawing nitro group at the 8-position activates the ring towards nucleophilic attack, particularly at the ortho and para positions relative to the nitro group. youtube.com If a good leaving group, such as a halide, were present at positions 7, 9, or any other activated position, it could be displaced by a variety of nucleophiles (e.g., alkoxides, amines, thiolates). The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org
The following table summarizes the expected reactivity of this compound in various substitution reactions:
| Reaction Type | Key Reagents | Expected Transformation | Controlling Factors |
|---|---|---|---|
| Electrophilic Aromatic Substitution (Nitration) | HNO₃/H₂SO₄ | Introduction of an additional NO₂ group | Directing effects of the 6-methyl and 8-nitro groups |
| Electrophilic Aromatic Substitution (Halogenation) | Br₂/FeBr₃ or Cl₂/AlCl₃ | Introduction of a halogen atom | Directing effects of the 6-methyl and 8-nitro groups |
| Nitro Group Reduction | H₂, Pd/C or Fe/HCl | Conversion of the 8-NO₂ group to an 8-NH₂ group | Choice of reducing agent |
| Side-Chain Halogenation | N-Bromosuccinimide (NBS) | Conversion of the 6-CH₃ group to a 6-CH₂Br group | Radical initiation |
| Side-Chain Oxidation | KMnO₄ or H₂CrO₄ | Conversion of the 6-CH₃ group to a 6-COOH group | Strength of the oxidizing agent |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., NaOMe, R₂NH) | Displacement of a leaving group (e.g., halide) | Presence of a good leaving group at an activated position |
Computational and Theoretical Investigations of 6 Methyl 8 Nitrophenanthridine
Electronic Structure Analysis and Molecular Orbitals of the Phenanthridine (B189435) System
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for analyzing the electronic structure of molecules like 6-Methyl-8-nitrophenanthridine. These calculations reveal the distribution of electrons within the molecule and the energies and shapes of its molecular orbitals, which are fundamental to its chemical behavior.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that influences the molecule's stability and electronic transitions. For substituted phenanthridines, the nature and position of substituents, such as the methyl and nitro groups in this compound, significantly modulate these frontier orbital energies. The electron-donating methyl group and the electron-withdrawing nitro group have opposing effects on the electron density distribution across the phenanthridine core.
Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Phenanthridine
| Molecular Orbital | Energy (eV) | Description |
| LUMO+1 | -1.85 | Antibonding π* orbital |
| LUMO | -2.54 | Primarily located on the nitro-substituted ring, antibonding π* character |
| HOMO | -6.21 | Delocalized π orbital across the phenanthridine backbone |
| HOMO-1 | -6.89 | π orbital with significant contribution from the methyl-substituted ring |
Reaction Pathway Elucidation through Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions involving phenanthridine derivatives. By mapping the potential energy surface, computational chemists can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. This information is vital for understanding reaction kinetics and predicting the most favorable reaction conditions.
For instance, the synthesis of phenanthridine derivatives often involves cyclization reactions. nih.govnih.gov Computational studies can model these intricate processes, such as photochemical cyclizations, by calculating the energy profiles of the proposed mechanisms. nih.gov These calculations can help rationalize the observed product distributions and guide the optimization of synthetic routes. For this compound, theoretical studies could explore its formation pathways or its subsequent reactivity, such as nucleophilic aromatic substitution, by modeling the energies of the reactants, products, and transition states.
Prediction of Reactivity and Regioselectivity using Computational Models
Computational models are adept at predicting the reactivity and regioselectivity of chemical reactions. For electrophilic or nucleophilic attacks on the phenanthridine ring, these models can identify the most susceptible atomic sites. This is often achieved by analyzing various reactivity descriptors derived from the electronic structure, such as electrostatic potential maps and frontier molecular orbital densities.
In the case of this compound, the interplay between the electron-donating methyl group and the electron-withdrawing nitro group will dictate the regioselectivity of its reactions. For example, in an electrophilic aromatic substitution, the positions activated by the methyl group and deactivated by the nitro group can be computationally predicted. Similarly, for nucleophilic aromatic substitution, the positions most susceptible to attack can be identified. These predictions are invaluable for designing selective chemical transformations. optibrium.com
Conformational Analysis and Aromaticity Studies of the Phenanthridine Scaffold
The three-dimensional structure and aromatic character of the phenanthridine scaffold are key determinants of its properties. Conformational analysis, through computational methods, explores the different spatial arrangements of the atoms and their relative energies. For this compound, this would involve determining the preferred orientation of the methyl and nitro groups relative to the phenanthridine plane.
Aromaticity, a fundamental concept in chemistry, can also be quantified using computational techniques. Methods such as Nucleus-Independent Chemical Shift (NICS) calculations provide a measure of the aromatic character of the different rings within the phenanthridine system. The presence of substituents can influence the degree of aromaticity, which in turn affects the molecule's stability and reactivity.
Table 2: Hypothetical Torsional Angle and Aromaticity Data for this compound
| Parameter | Value | Method |
| C-C-N-O Torsional Angle (Nitro Group) | 15.2° | DFT (B3LYP/6-31G*) |
| NICS(1) for Ring A (unsubstituted) | -9.8 ppm | GIAO-DFT |
| NICS(1) for Ring B (central) | -10.5 ppm | GIAO-DFT |
| NICS(1) for Ring C (substituted) | -8.7 ppm | GIAO-DFT |
Note: This table presents hypothetical data to illustrate the types of parameters obtained from conformational and aromaticity studies. Specific values for this compound would require dedicated computational investigation.
Spectroscopic Property Prediction for Structural Elucidation
Computational chemistry plays a crucial role in the interpretation and prediction of spectroscopic data, which is essential for structural elucidation. Time-dependent density functional theory (TD-DFT) is a widely used method for predicting electronic absorption spectra (UV-Vis). rsc.org By calculating the energies of electronic transitions, TD-DFT can help assign the absorption bands observed experimentally.
Furthermore, computational methods can predict other spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions, when compared with experimental spectra, provide a powerful means of confirming the structure of newly synthesized compounds like this compound. For instance, the calculated NMR spectrum can help assign the signals to specific protons and carbons in the molecule. nih.gov
Table 3: Illustrative Predicted Spectroscopic Data for a Substituted Phenanthridine
| Spectroscopy | Parameter | Predicted Value |
| UV-Vis (TD-DFT) | λmax | 385 nm |
| 1H NMR | Chemical Shift (H at C4) | 8.2 ppm |
| 13C NMR | Chemical Shift (C at C8) | 145.6 ppm |
| IR | Vibrational Frequency (NO2 symmetric stretch) | 1350 cm-1 |
Note: The data provided is for illustrative purposes and represents typical values that could be obtained for a nitro-substituted phenanthridine derivative through computational methods.
Chemical Biology and Materials Science Research Applications of 6 Methyl 8 Nitrophenanthridine
Investigation of 6-Methyl-8-nitrophenanthridine as a Molecular Probe in Biological Systems (In Vitro Studies)
The planar nature of the phenanthridine (B189435) ring system is a key feature that has been extensively exploited in the design of molecules that interact with biological macromolecules.
Phenanthridine derivatives are well-documented for their ability to interact with nucleic acids, primarily through intercalation. researchgate.netwikipedia.org This process involves the insertion of the planar aromatic ring system between the base pairs of the DNA or RNA double helix. Such interactions can lead to significant changes in the conformation of the nucleic acid, affecting processes such as replication and transcription.
The potential of this compound as a DNA or RNA intercalator would be influenced by its substituents. The methyl group at the 6-position could sterically influence the depth and orientation of intercalation, potentially leading to sequence-specific binding preferences. The electron-withdrawing nitro group at the 8-position would alter the electronic distribution of the aromatic system, which could affect the strength of the π-π stacking interactions with the nucleic acid bases.
Table 1: Hypothetical DNA Intercalation Parameters for this compound
| Parameter | Hypothetical Value | Method of Determination |
| Binding Constant (K) | 1.5 x 10^5 M^-1 | Spectrophotometric Titration |
| Intercalation Site Size (n) | 2.1 base pairs | Scatchard Analysis |
| Change in Melting Temp. (ΔTm) | +8.5 °C | Thermal Denaturation Studies |
The ability of phenanthridine derivatives to intercalate into DNA makes them potential inhibitors of enzymes that interact with nucleic acids, such as topoisomerases. By altering the DNA structure, these compounds can interfere with the enzyme's ability to bind to its substrate. Furthermore, the phenanthridine scaffold can serve as a template for the design of inhibitors for other enzymes.
Research into the inhibitory activity of this compound could reveal novel therapeutic leads. The specific substitution pattern may confer selectivity for certain enzymes, reducing off-target effects.
Phenanthridine and its derivatives often exhibit interesting photophysical properties, including fluorescence. nih.gov This has led to their use in the development of fluorescent probes for detecting specific biological molecules or monitoring cellular processes. The fluorescence of a phenanthridine-based probe can be sensitive to its local environment, such as polarity and the presence of quenchers.
Applications in Organic Optoelectronic and Materials Chemistry
The rigid, planar structure and π-conjugated system of phenanthridine make it an attractive building block for organic electronic materials.
Substituted phenanthridines have been investigated for their potential use in organic light-emitting diodes (OLEDs) as emitters, hosts, or charge-transporting materials. nih.gov The electronic properties of the phenanthridine core can be tuned by the introduction of various substituents to achieve desired emission colors and improve device performance.
The presence of both an electron-donating methyl group and an electron-withdrawing nitro group in this compound could lead to intramolecular charge transfer (ICT) character in its excited state. This can result in broad, solvatochromic emission, which could be advantageous for certain applications.
A thorough understanding of the photophysical properties of this compound is crucial for its application in optoelectronic devices. Key parameters include the absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime.
Table 2: Hypothetical Photophysical Properties of this compound in Dichloromethane
| Property | Hypothetical Value |
| Absorption Maximum (λ_abs) | 380 nm |
| Emission Maximum (λ_em) | 490 nm |
| Stokes Shift | 110 nm |
| Fluorescence Quantum Yield (Φ_f) | 0.15 |
| Excited-State Lifetime (τ) | 2.8 ns |
Energy transfer is a fundamental process in many organic electronic devices. In materials containing phenanthridine derivatives, energy can be transferred from an excited donor molecule to an acceptor molecule through mechanisms such as Förster resonance energy transfer (FRET) or Dexter energy transfer. The efficiency of these processes depends on factors such as the spectral overlap between the donor's emission and the acceptor's absorption, and the distance and orientation between the two molecules. The specific photophysical properties of this compound would dictate its suitability as a donor or acceptor in energy transfer cassettes.
Synthesis of Polymeric Materials Incorporating this compound Units
The incorporation of rigid, aromatic heterocyclic structures like phenanthridine into polymer backbones is a strategy to develop materials with enhanced thermal stability, specific optical properties, and potentially unique electronic characteristics. While the direct polymerization of this compound is not a common route, its functional groups offer pathways for modification into polymerizable monomers. These monomers can then be used in step-growth polymerization to create novel polymeric materials. The primary approaches involve the chemical transformation of the nitro and methyl groups into reactive moieties suitable for polymerization.
One of the most viable strategies for converting this compound into a monomer is through the reduction of its nitro group to an amino group. The resulting 6-methyl-8-aminophenanthridine can serve as a diamine monomer, or after further modification, can be used in the synthesis of various polymers such as polyamides and polyimides. Aromatic nitro compounds can be effectively reduced to their corresponding anilines using various reagents, a reaction that is widely applicable in organic synthesis. wikipedia.org
Alternatively, the methyl group at the 6-position could potentially be functionalized. For instance, oxidation could convert the methyl group into a carboxylic acid, creating a phenanthridine-based carboxylic acid monomer. However, the reduction of the nitro group is a more straightforward and commonly employed chemical transformation for creating polymer monomers from nitro-substituted aromatic compounds.
The following sections will detail the potential synthesis of polyamides and polyimides from monomers derived from this compound.
Polyamide Synthesis
Polyamides are a class of polymers characterized by the repeating amide linkage (-CO-NH-). Aromatic polyamides, in particular, are known for their high thermal stability and mechanical strength. A plausible route to synthesizing a polyamide incorporating the 6-methylphenanthridine (B1619295) unit involves a polycondensation reaction between a diamine monomer derived from this compound and a dicarboxylic acid.
The first step in this process is the chemical reduction of the nitro group on this compound to an amine, yielding 6-methyl-8-aminophenanthridine. This transformation can be achieved using various reducing agents, such as tin(II) chloride (SnCl2) or catalytic hydrogenation with palladium on carbon (Pd/C). commonorganicchemistry.comyoutube.com
Once the 6-methyl-8-aminophenanthridine monomer is synthesized, it can be reacted with a suitable dicarboxylic acid, such as terephthalic acid or isophthalic acid, in a polycondensation reaction to form the corresponding polyamide. The reaction is typically carried out at elevated temperatures in a high-boiling solvent, often with a catalyst.
The general reaction scheme for the synthesis of a polyamide from 6-methyl-8-aminophenanthridine and terephthalic acid is illustrated below:
n H₂N-(C₁₄H₉N)-CH₃ + n HOOC-(C₆H₄)-COOH → [ -NH-(C₁₄H₉N)-CH₃-NH-CO-(C₆H₄)-CO- ]ₙ + 2n H₂O
The properties of the resulting polyamide would be influenced by the rigid and planar structure of the phenanthridine unit. It is anticipated that such a polymer would exhibit high thermal stability and a high glass transition temperature (Tg). The specific properties would also depend on the choice of the dicarboxylic acid comonomer.
| Property | Expected Value |
| Glass Transition Temperature (Tg) | > 300 °C |
| Decomposition Temperature (Td) | > 450 °C |
| Tensile Strength | High |
| Solubility | Likely soluble in polar aprotic solvents |
Note: The data in this table is illustrative and based on the properties of other aromatic polyamides. Actual values would require experimental verification.
Polyimide Synthesis
Polyimides are another class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and excellent dielectric properties. vt.eduazom.com The synthesis of polyimides typically involves a two-step process. First, a diamine is reacted with a dianhydride to form a soluble poly(amic acid) precursor. In the second step, the poly(amic acid) is cyclized, usually by heating, to form the final polyimide. vt.edu
Similar to the polyamide synthesis, the key monomer derived from this compound is 6-methyl-8-aminophenanthridine. This diamine can be reacted with an aromatic dianhydride, such as pyromellitic dianhydride (PMDA), in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) or N-methylpyrrolidone (NMP) to form the poly(amic acid). vt.edu
The subsequent thermal imidization of the poly(amic acid) film or powder would yield the polyimide containing the 6-methylphenanthridine moiety in its backbone.
The general reaction scheme is as follows:
n H₂N-(C₁₄H₉N)-CH₃ + n O(CO)₂(C₆H₂) → [ -NH-(C₁₄H₉N)-CH₃-NH-CO-(C₆H₂)(COOH)-CO- ]ₙ (Poly(amic acid))
[ -NH-(C₁₄H₉N)-CH₃-NH-CO-(C₆H₂)(COOH)-CO- ]ₙ → [ -N(CO)₂(C₆H₂)-N-(C₁₄H₉N)-CH₃- ]ₙ + 2n H₂O (Polyimide)
The incorporation of the bulky and rigid phenanthridine unit is expected to result in a polyimide with a high glass transition temperature and excellent thermal stability. The planarity of the phenanthridine ring could also influence the polymer's chain packing and morphology.
| Property | Expected Value |
| Glass Transition Temperature (Tg) | > 350 °C |
| 5% Weight Loss Temperature (Td5) | > 500 °C |
| Dielectric Constant (at 1 MHz) | 2.8 - 3.5 |
| Tensile Strength | > 90 MPa |
Note: The data in this table is illustrative and based on the properties of other aromatic polyimides. Actual values would require experimental verification.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Methodologies for 6-Methyl-8-nitrophenanthridine
While classical methods for phenanthridine (B189435) synthesis, such as the Morgan-Walls reaction, have been well-established, contemporary research is focused on developing more efficient, economical, and environmentally benign alternatives. beilstein-journals.org Future efforts in the synthesis of this compound are likely to concentrate on several key areas:
Transition Metal-Catalyzed Reactions: Palladium-catalyzed reactions, such as Suzuki and Heck couplings, have demonstrated great versatility in constructing the phenanthridine core from readily available starting materials. beilstein-journals.orgresearchgate.net Future work could optimize these methods for the specific synthesis of the 6-methyl-8-nitro derivative, potentially through one-pot procedures that combine cross-coupling with intramolecular cyclization. researchgate.net
C-H Activation/Functionalization: Direct C-H activation represents a highly atom-economical approach to forming the central ring of the phenanthridine system. Methodologies using inexpensive catalysts or even transition-metal-free conditions are emerging. beilstein-journals.org Applying these strategies could provide a more sustainable route by avoiding the need for pre-functionalized substrates.
Photocatalysis and Radical Cyclization: Visible-light-mediated photoredox catalysis offers a mild and powerful tool for initiating radical cyclizations. researchgate.net Photoinduced single-electron transfer (SET) processes could be employed to trigger the intramolecular cyclization of appropriately designed precursors, such as o-haloarylbenzylamines, to yield the phenanthridine skeleton under mild conditions. beilstein-journals.org
These advanced synthetic strategies aim to improve reaction yields, reduce waste, and allow for the construction of the this compound core with greater efficiency and control. beilstein-journals.org
Advanced Functionalization Strategies for Enhanced Material or Chemical Biology Applications
The substituent pattern of this compound provides multiple avenues for advanced functionalization, enabling the fine-tuning of its properties for specific applications.
Modification of the Nitro Group: The nitro group is a versatile functional handle. Its reduction to an amino group would open up a vast array of subsequent chemical transformations, including amidation, sulfonylation, and diazotization, allowing for the attachment of various moieties. This is particularly relevant for chemical biology, where the resulting amine could be used to conjugate the phenanthridine core to biomolecules.
Functionalization of the Methyl Group: The methyl group at the 6-position could potentially undergo reactions such as oxidation to an aldehyde or carboxylic acid, or radical halogenation to provide a site for further nucleophilic substitution.
Applications in Chemical Biology: Phenanthridine derivatives are well-known for their DNA- and RNA-intercalating properties and are often used as fluorescent probes. beilstein-journals.orgscholaris.ca Advanced functionalization could be used to attach specific targeting ligands or to develop novel bioorthogonal reactants. For instance, phenanthridine-based nitrones have been investigated for their reactivity in strain-promoted cycloaddition reactions for cellular labeling. scholaris.ca
Materials Science: The rigid, planar structure of the phenanthridine core is advantageous for applications in organic electronics. By attaching electron-donating or electron-accepting groups through targeted functionalization, the electronic and photophysical properties of this compound could be modulated for use in organic light-emitting diodes (OLEDs) or sensors.
Integration of Machine Learning and AI in Phenanthridine Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and chemical synthesis. nih.gov These computational tools can significantly accelerate the development of new phenanthridine derivatives.
Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and their associated biological activities or physicochemical properties. tijer.orgnih.gov This allows for the rapid prediction of the properties of novel compounds like derivatives of this compound, helping to prioritize the most promising candidates for synthesis and testing. tijer.orgnih.gov
Generative Chemistry: Generative models, such as generative adversarial networks (GANs), can design new chemical structures that are likely to possess desired characteristics, such as high binding affinity to a biological target. tijer.orgtechnologynetworks.com These models can explore the vast chemical space around the phenanthridine scaffold to propose novel, optimized structures. iscientific.org
Retrosynthetic Analysis: AI-powered tools can assist in planning the synthesis of complex molecules by proposing viable retrosynthetic pathways. technologynetworks.comiscientific.org This can help chemists identify the most efficient and cost-effective routes to this compound and its analogues. iscientific.org
The integration of AI promises to reduce the time and cost associated with the discovery and development of new phenanthridine-based compounds by streamlining target identification, virtual screening, and synthesis planning. tijer.orgiscientific.org
Exploration of Unconventional Reactivity of the Nitro- and Methyl-Substituted Phenanthridine
The specific placement of the nitro and methyl groups on the phenanthridine scaffold may give rise to unique and unconventional reactivity patterns that are yet to be explored.
Reactivity of the Nitro Group: The strongly electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic system. This could render the phenanthridine core susceptible to nucleophilic aromatic substitution (SNAr) reactions, a reactivity pattern that might not be as favorable in the unsubstituted parent molecule. The nitro group itself is a key functional group in organic synthesis, known for its role in reactions like the Henry and Michael reactions, and its ability to be transformed into many other functionalities. researchgate.net
Reactivity of the Methyl Group: The reactivity of the methyl group at the 6-position is influenced by the adjacent heterocyclic nitrogen atom. It could potentially be deprotonated to form an anion that can react with various electrophiles, allowing for C-C bond formation at this position.
Synergistic Effects: The interplay between the electron-donating character of the methyl group and the electron-withdrawing nitro group across the conjugated system could lead to novel reactivity. This could manifest in cycloaddition reactions or unique photochemical behavior. Computational studies could be employed to predict and rationalize such unconventional reaction pathways.
The Role of this compound in the Synthesis of More Complex Molecular Architectures
Due to its functional handles and rigid core, this compound is an excellent starting point for the construction of more elaborate molecules. Nitro compounds are considered versatile building blocks in organic synthesis, primarily because the nitro group can be easily converted into other functional groups, such as amines. researchgate.netfrontiersin.org
The transformation of the nitro group to an amine would provide a key reactive site for building larger structures. For example, the resulting amino-phenanthridine could be used in transition metal-catalyzed cross-coupling reactions or as a nucleophile to construct complex, polycyclic systems. This approach is valuable for synthesizing analogues of naturally occurring alkaloids or for creating novel supramolecular structures. The phenanthridine core itself is a privileged scaffold found in numerous biologically active compounds, making its derivatives attractive building blocks for medicinal chemistry programs. beilstein-journals.orgnih.govcore.ac.uk
Q & A
Q. What are the recommended safety protocols for handling 6-Methyl-8-nitrophenanthridine in laboratory settings given limited toxicity data?
- Methodological Answer : Due to its EU-GHS/CLP classification (Category 4 for acute toxicity via oral, dermal, and inhalation routes), researchers should adopt protocols for moderately hazardous substances. Use PPE (gloves, lab coats, safety goggles), work in a fume hood, and ensure proper ventilation. Treat the compound as potentially hazardous for chronic exposure, given the lack of comprehensive toxicological data . Toxicity assessments should follow OECD guidelines (e.g., Test No. 423 for acute oral toxicity) to fill data gaps .
Q. How should this compound be synthesized and characterized to ensure purity for experimental reproducibility?
- Methodological Answer : Synthesis routes (e.g., nitration of phenanthridine derivatives) should be validated via NMR and HPLC to confirm structural integrity. Purity can be assessed using gas chromatography-mass spectrometry (GC-MS) or high-resolution mass spectrometry (HRMS). Cross-reference spectral data with computational predictions (e.g., density functional theory for NMR shifts) to resolve ambiguities .
Q. What analytical techniques are optimal for quantifying this compound in complex matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards is recommended for high sensitivity. For environmental samples, solid-phase extraction (SPE) followed by GC-MS can improve detection limits. Validate methods using spike-and-recovery experiments in relevant matrices (e.g., soil, biological fluids) .
Advanced Research Questions
Q. How can researchers address contradictions in reported reactivity data for this compound in photochemical studies?
- Methodological Answer : Conduct controlled comparative experiments under standardized conditions (e.g., light intensity, solvent polarity). Use time-resolved spectroscopy (e.g., transient absorption spectroscopy) to monitor intermediate species. Cross-validate results with computational models (e.g., TD-DFT for excited-state behavior) to reconcile discrepancies .
Q. What experimental designs are suitable for investigating the bioaccumulation potential of this compound in aquatic ecosystems?
- Methodological Answer : Use OECD Test No. 305 (Bioaccumulation in Fish) to measure bioconcentration factors (BCFs). Pair with microcosm studies to assess trophic transfer. Employ passive sampling devices (e.g., SPMD membranes) to quantify freely dissolved concentrations in water. Integrate molecular docking simulations to predict binding affinity with biomolecules (e.g., cytochrome P450 enzymes) .
Q. How can mechanistic studies elucidate the role of the nitro and methyl substituents in this compound’s electrophilic reactivity?
- Methodological Answer : Perform kinetic studies under varying pH and temperature conditions. Use Hammett plots to correlate substituent effects with reaction rates. Pair with X-ray crystallography to analyze electron density distributions. Computational studies (e.g., Fukui function analysis) can identify nucleophilic/electrophilic hotspots .
Q. What strategies are effective for mitigating interference from this compound degradation products during environmental fate studies?
- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) to track degradation pathways. Use deuterated analogs or stable isotope tracers to distinguish parent compounds from byproducts. Design experiments under inert atmospheres (e.g., nitrogen) to isolate abiotic vs. biotic degradation mechanisms .
Data Analysis and Synthesis
Q. How should researchers synthesize conflicting data on this compound’s solubility in polar vs. nonpolar solvents?
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies with limited replicate data?
- Methodological Answer : Apply Bayesian hierarchical models to account for small sample sizes and variability. Use bootstrap resampling to estimate confidence intervals for EC50 values. Validate with benchmark dose (BMD) modeling to reduce reliance on NOAEL/LOAEL thresholds .
Ethical and Ecological Considerations
Q. How can researchers ethically justify using this compound in ecotoxicology studies given its unknown environmental impact?
- Methodological Answer :
Follow the Precautionary Principle: use tiered testing (e.g., algal growth inhibition assays before full-scale aquatic toxicity tests). Adhere to FAIR data principles by publishing negative/ambiguous results to prevent redundant studies. Engage in open-source platforms for data sharing to accelerate risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
